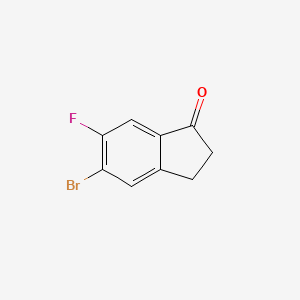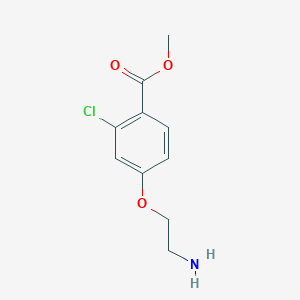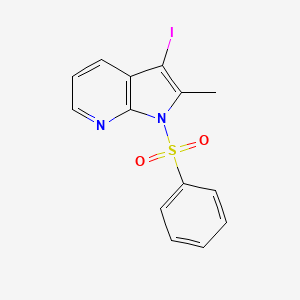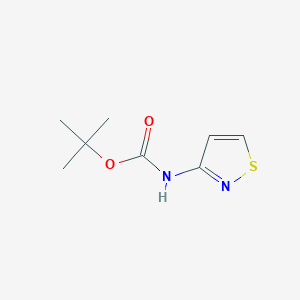![molecular formula C15H21N3O2 B1404390 Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- CAS No. 749898-76-8](/img/structure/B1404390.png)
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-
Overview
Description
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-: is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical spaces and the development of new synthetic methodologies .
Biology: In biology, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but have different substituents and biological activities.
Pyrrolidine-2-one: This compound features a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have carbonyl groups at both the second and fifth positions of the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is unique due to its combination of pyrrolidine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and the potential for a wide range of applications .
Properties
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-13-5-9-17(10-6-13)14-4-3-12(11-16-14)15(20)18-7-1-2-8-18/h3-4,11,13,19H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPQXBUIJLEARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)



![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)


![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)




